1-(2-Azidoethyl)-4-ethoxyindoline
Description
1-(2-Azidoethyl)-4-ethoxyindoline (CAS 2097955-49-0, C₁₂H₁₆N₄O, MW 232.28 g/mol) is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with an ethoxy group at the 4-position and an azidoethyl moiety at the 1-position . The azide group makes it a versatile intermediate for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the ethoxy-indoline scaffold may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWXHBUSDVRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-ethoxyindoline can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyindole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-ethoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Indoline-4-one derivatives.
Reduction Products: 1-(2-Aminoethyl)-4-ethoxyindoline.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Azidoethyl)-4-ethoxyindoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)-4-ethoxyindoline exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(2-Azidoethyl)-4-ethoxyindoline, highlighting differences in molecular architecture, applications, and synthesis:
Key Structural and Functional Differences
Core Heterocycle :
- The indoline core in this compound provides rigidity compared to smaller rings (e.g., pyrrolidine ) or larger rings (e.g., azepane ), influencing binding affinity in biological systems.
- Pyrrole-thiophene hybrids (e.g., from ) exhibit enhanced π-conjugation for materials science applications, unlike the indoline derivative .
- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve lipid solubility compared to methoxy analogs (e.g., 1-(2-Azidoethyl)-4-methoxybenzene ). Azide Positioning: In Pom(L1)-N3 , the azide is part of an aminoethyl chain linked to an isoindoline-dione, enabling proteolysis-targeting chimera (PROTAC) applications, whereas the indoline derivative lacks this functional complexity.
- Synthetic Accessibility: Yields vary significantly; for example, Pom(L1)-N3 was synthesized in 32% yield , while pyrrole-thiophene analogs achieved 69% . No direct yield data are available for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
